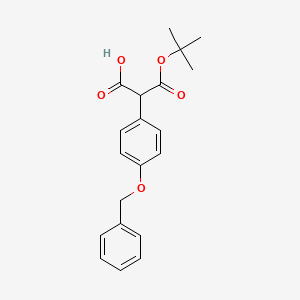
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with a tert-butoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the Propanoic Acid Moiety: The benzyloxyphenyl intermediate is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the desired product.
Addition of the tert-Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-(Ethoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. The benzyloxy group can enhance hydrophobic interactions and potentially improve binding affinity to certain molecular targets.
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)25-19(23)17(18(21)22)15-9-11-16(12-10-15)24-13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22) |
InChI Key |
PIMJHWUKXSWKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
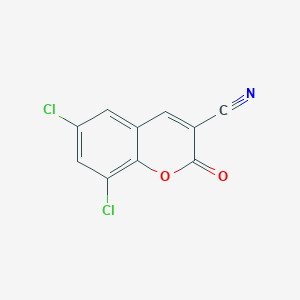
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)
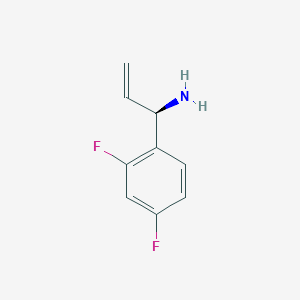
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
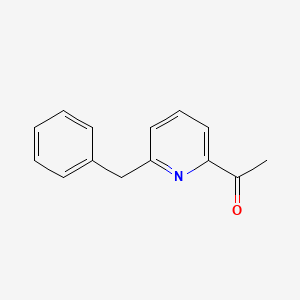
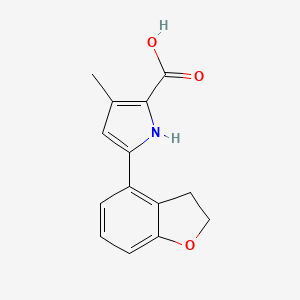
![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
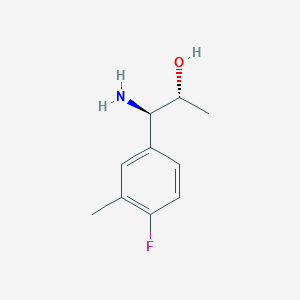
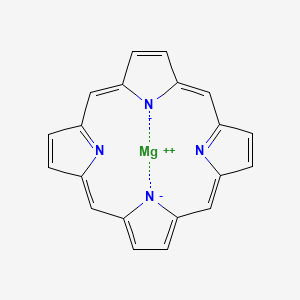
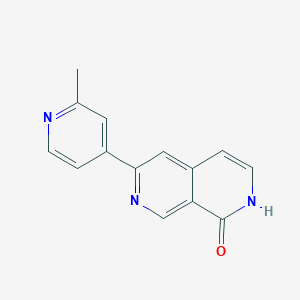
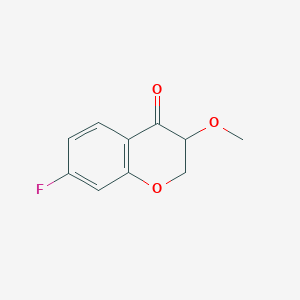
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)
